molecular formula C22H22ClN5O2 B11605996 N-{4-[7-(2-chlorophenyl)-2-(3-hydroxypropyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide

N-{4-[7-(2-chlorophenyl)-2-(3-hydroxypropyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide

Cat. No.: B11605996
M. Wt: 423.9 g/mol
InChI Key: MFHPUDRMRKAVBI-UHFFFAOYSA-N
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Description

N-{4-[7-(2-CHLOROPHENYL)-2-(3-HYDROXYPROPYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, which is further substituted with a chlorophenyl group and a hydroxypropyl group

Preparation Methods

The synthesis of N-{4-[7-(2-CHLOROPHENYL)-2-(3-HYDROXYPROPYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL}ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.

    Substitution Reactions: The chlorophenyl and hydroxypropyl groups are introduced via substitution reactions using suitable reagents and catalysts.

    Final Acetylation: The final step involves the acetylation of the phenyl group to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-{4-[7-(2-CHLOROPHENYL)-2-(3-HYDROXYPROPYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form dihydro derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{4-[7-(2-CHLOROPHENYL)-2-(3-HYDROXYPROPYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.

    Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{4-[7-(2-CHLOROPHENYL)-2-(3-HYDROXYPROPYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the triazolopyrimidine scaffold.

Comparison with Similar Compounds

N-{4-[7-(2-CHLOROPHENYL)-2-(3-HYDROXYPROPYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL}ACETAMIDE can be compared with other triazolopyrimidine derivatives, such as:

    1,2,4-Triazolo[3,4-b]pyridazines: These compounds have a similar triazole-pyrimidine fusion but differ in the position of the nitrogen atoms and substituents.

    1,2,4-Triazolo[4,3-a]quinoxalines: These derivatives have a quinoxaline ring fused to the triazole ring, offering different biological activities and properties.

    1,2,4-Triazolo[1,5-c]pyrimidines: These compounds have a different fusion pattern and may exhibit distinct pharmacological profiles.

The uniqueness of N-{4-[7-(2-CHLOROPHENYL)-2-(3-HYDROXYPROPYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL}ACETAMIDE lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

N-[4-[7-(2-chlorophenyl)-2-(3-hydroxypropyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl]acetamide

InChI

InChI=1S/C22H22ClN5O2/c1-14(30)24-16-10-8-15(9-11-16)19-13-20(17-5-2-3-6-18(17)23)28-22(25-19)26-21(27-28)7-4-12-29/h2-3,5-6,8-11,13,20,29H,4,7,12H2,1H3,(H,24,30)(H,25,26,27)

InChI Key

MFHPUDRMRKAVBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)CCCO)N2)C4=CC=CC=C4Cl

Origin of Product

United States

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